molecular formula C7H9N5O B587236 N7-(2-Hydroxyethyl-d4)adenine CAS No. 1246818-44-9

N7-(2-Hydroxyethyl-d4)adenine

Katalognummer: B587236
CAS-Nummer: 1246818-44-9
Molekulargewicht: 183.207
InChI-Schlüssel: XOMKQMGJBJAMCE-LNLMKGTHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N7-(2-Hydroxyethyl-d4)adenine is a deuterium-labeled derivative of N7-(2-Hydroxyethyl)adenine. It is a stable isotope-labeled compound used in various scientific research applications. The compound has a molecular formula of C7H5D4N5O and a molecular weight of 183.2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N7-(2-Hydroxyethyl-d4)adenine typically involves the incorporation of deuterium into the hydroxyethyl group of adenine. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N7-(2-Hydroxyethyl-d4)adenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of adenine, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N7-(2-Hydroxyethyl-d4)adenine is widely used in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.

    Medicine: Utilized in drug development and pharmacokinetic studies to investigate the behavior of deuterated compounds in biological systems.

    Industry: Applied in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N7-(2-Hydroxyethyl-d4)adenine involves its incorporation into biochemical pathways where it acts as a stable isotope tracer. The deuterium atoms in the compound provide a distinct signal in analytical techniques, allowing researchers to track its movement and interactions within biological systems. The molecular targets and pathways involved include nucleic acid synthesis and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N7-(2-Hydroxyethyl)adenine: The non-deuterated form of the compound.

    N7-(2-Hydroxyethyl-d3)adenine: A similar compound with three deuterium atoms instead of four.

    N7-(2-Hydroxyethyl-d5)adenine: A variant with five deuterium atoms

Uniqueness

N7-(2-Hydroxyethyl-d4)adenine is unique due to its specific deuterium labeling, which provides distinct advantages in analytical studies. The presence of four deuterium atoms enhances its stability and allows for precise tracking in metabolic and pharmacokinetic studies .

Eigenschaften

CAS-Nummer

1246818-44-9

Molekularformel

C7H9N5O

Molekulargewicht

183.207

IUPAC-Name

2-(6-aminopurin-7-yl)-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)11-4-12(5)1-2-13/h3-4,13H,1-2H2,(H2,8,9,10)/i1D2,2D2

InChI-Schlüssel

XOMKQMGJBJAMCE-LNLMKGTHSA-N

SMILES

C1=NC2=C(C(=N1)N)N(C=N2)CCO

Synonyme

6-Amino-7H-purine-7-ethanol-d4; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.